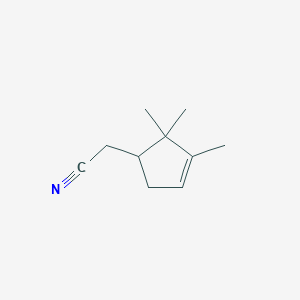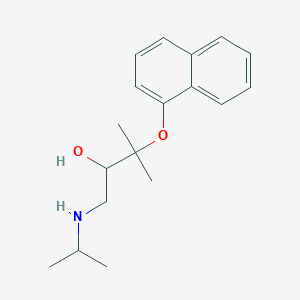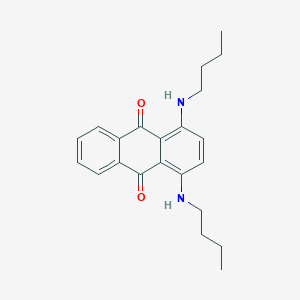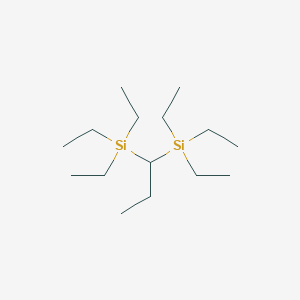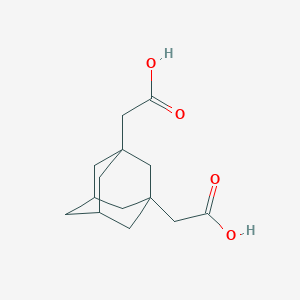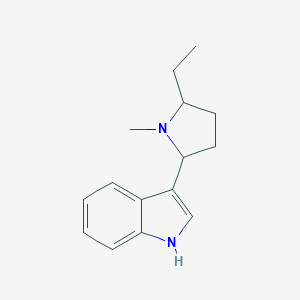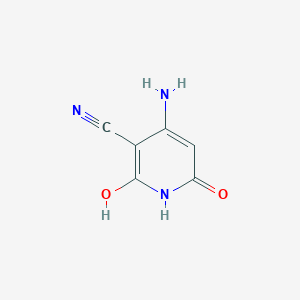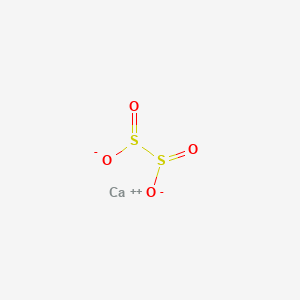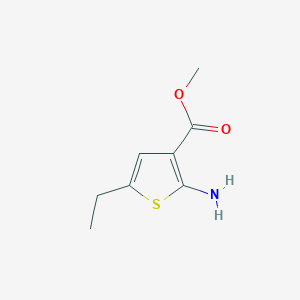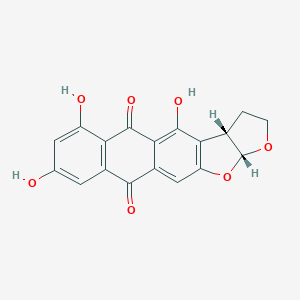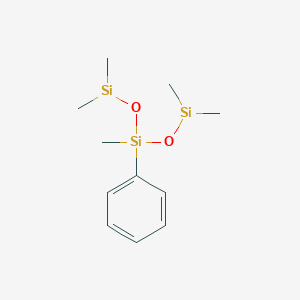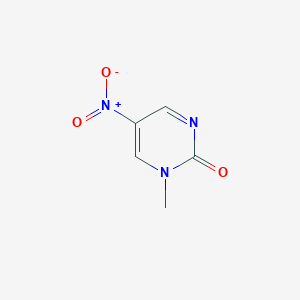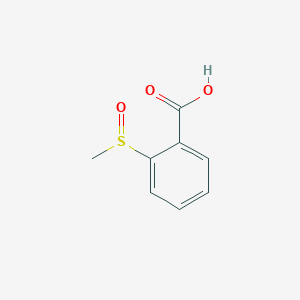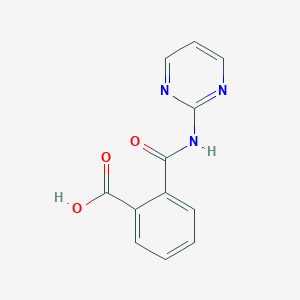
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid, also known as PB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PB is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemische Und Physiologische Effekte
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has several advantages for lab experiments, including its high solubility in water and organic solvents, making it easy to handle and dissolve. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid is also relatively stable under normal laboratory conditions, making it suitable for long-term storage. However, 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has several potential future directions for research, including its use as a building block for the synthesis of new compounds with improved properties. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid could also be used as a starting material for the synthesis of metal-organic frameworks and supramolecular assemblies with potential applications in catalysis, drug delivery, and sensing. In addition, 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid could be further studied for its potential applications in the treatment of inflammation, cancer, and other diseases.
Synthesemethoden
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid can be synthesized using several methods, including the reaction of 2-aminopyrimidine with 2-bromo-benzoic acid, or the reaction of 2-cyano-pyrimidine with 2-bromo-benzoic acid. The synthesis of 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid is a multi-step process that involves several chemical reactions, including amidation, cyclization, and esterification.
Wissenschaftliche Forschungsanwendungen
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has also been used as a building block for the synthesis of other compounds, including metal-organic frameworks and supramolecular assemblies.
Eigenschaften
CAS-Nummer |
17332-60-4 |
|---|---|
Produktname |
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid |
Molekularformel |
C12H9N3O3 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
2-(pyrimidin-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H9N3O3/c16-10(15-12-13-6-3-7-14-12)8-4-1-2-5-9(8)11(17)18/h1-7H,(H,17,18)(H,13,14,15,16) |
InChI-Schlüssel |
WZPJLRNYHFVOJY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)C(=O)O |
Andere CAS-Nummern |
17332-60-4 |
Synonyme |
N-pyrimidinobenzamide-2-carboxylic acid NPBCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
